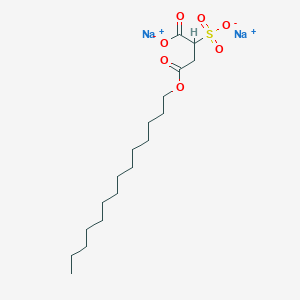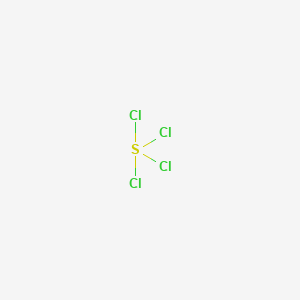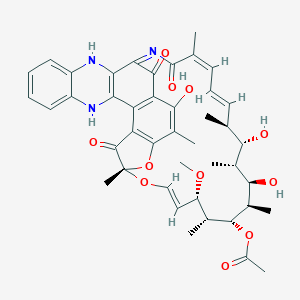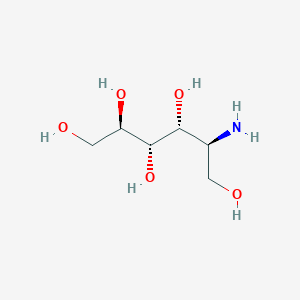
2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as methyl 6-chloro-5-(trifluoromethyl)nicotinate, involves the trifluoromethylation of an aryl iodide using a cost-effective system. This process is highlighted by its safety and economical aspects, making it a valuable method for producing intermediates for novel anti-infective agents (Mulder et al., 2013). Moreover, various methods have been reported for the synthesis of nicotinonitrile derivatives, showcasing the versatility and the wide range of applications these compounds have in the field of organic chemistry.
Molecular Structure Analysis
The molecular structure of nicotinonitrile derivatives has been extensively studied. For instance, the crystal structure of 2-(1-methyl-1H-3-indolyl)nicotinonitrile shows that it crystallizes in the triclinic system, providing detailed insights into its molecular geometry and intermolecular interactions (Parthasarathy et al., 2006). These structural analyses are crucial for understanding the reactivity and the properties of the compound.
Chemical Reactions and Properties
Nicotinonitriles undergo various chemical reactions, leading to the formation of diverse heterocyclic compounds. For example, reactions of 2-chloronicotinonitrile with thioureas result in the synthesis of new ring systems, demonstrating the compound's versatility in organic synthesis (Coppola & Shapiro, 1981). These reactions are significant for the development of novel organic materials with potential applications in various fields.
Physical Properties Analysis
The physical properties of nicotinonitrile derivatives, such as solvatochromic effects and fluorescence, are of great interest. For instance, certain derivatives exhibit positive solvatochromic effects and good absorption and fluorescence properties, making them potential candidates for applications in material science, especially as blue light-emitting materials (Ahipa et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds : It has been used in the synthesis of new chemical structures. For example, 2-chloronicotinonitrile reacted with thioureas to create new heterocycles and a unique pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine ring system (Coppola & Shapiro, 1981).
Regioselective Amination : It has been used in highly regioselective palladium-catalyzed C-2 amination processes, leading to the creation of 4-chloro-6-anilino nicotinonitrile compounds (Delvare, Koza, & Morgentin, 2011).
Crystal Structure Analysis : The crystal structure of related compounds, such as 2-(1-methyl-1H-3-indolyl)nicotinonitrile, has been determined, providing insights into the molecular configurations of such compounds (Parthasarathy et al., 2006).
Intermediate in Anti-Infective Agents Synthesis : It has been utilized as an intermediate in the synthesis of novel anti-infective agents, showcasing its importance in medicinal chemistry (Mulder et al., 2013).
Antimicrobial Activity : Various derivatives of nicotinonitrile, including those related to 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile, have shown antimicrobial activity against bacteria and fungi (Guna et al., 2015).
Enzymatic Oxidation Products : Research has explored its derivatives as products of enzymatic oxidation, which is significant for understanding biochemical pathways (Robinson & Cepurneek, 1965).
Antiprotozoal Activity : Some derivatives have been evaluated for antiprotozoal activity, indicating potential therapeutic applications (Ismail et al., 2003).
Phase Equilibrium Data : Its solubility in various systems, including those with organic compounds of interest in the pharmaceutical industry, has been studied, which is crucial for drug formulation and development (Kühne et al., 2006).
Antimycobacterial Agents : Nicotinonitrile derivatives have been synthesized and tested for antimycobacterial activity, showing promise as potential treatments for tuberculosis (Patel, Chikhalia, & Kumari, 2014).
Corrosion Inhibition : A derivative of nicotinonitrile has been studied for its potential as a corrosion inhibitor in hydrochloric acid environments, which is relevant for industrial applications (Salman et al., 2019).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c1-4-2-6(8(10,11)12)5(3-13)7(9)14-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJOJFNFYGSCCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501671 | |
| Record name | 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile | |
CAS RN |
13600-48-1 | |
| Record name | 2-Chloro-6-methyl-4-(trifluoromethyl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13600-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tris[2-(dodecylthio)ethyl] phosphite](/img/structure/B84813.png)









